molecular formula C18H15BrN2O2 B2469677 (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile CAS No. 1164537-02-3

(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile

Cat. No.: B2469677
CAS No.: 1164537-02-3
M. Wt: 371.234
InChI Key: YBIIMEOJAVSMKJ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propenenitrile backbone with a benzoyl group substituted at the 3-position by a 4-bromophenoxy moiety and a dimethylamino group at the 3-position. The (E)-configuration indicates trans stereochemistry across the α,β-unsaturated nitrile system. Such acrylonitrile derivatives are typically synthesized via condensation reactions involving dimethylformamide-dimethylacetal (DMF-DMA) or similar reagents, as seen in related compounds .

Properties

IUPAC Name

(E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O2/c1-21(2)12-14(11-20)18(22)13-4-3-5-17(10-13)23-16-8-6-15(19)7-9-16/h3-10,12H,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIIMEOJAVSMKJ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile typically involves a multi-step process:

  • Formation of the Bromophenoxy Intermediate:

      Starting Materials: 4-bromophenol and benzoyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Product: 4-bromophenoxybenzoyl chloride.

  • Coupling with Dimethylamino Group:

      Starting Materials: 4-bromophenoxybenzoyl chloride and dimethylamine.

      Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, under cooling to control the exothermic nature of the reaction.

      Product: 4-bromophenoxybenzoyl dimethylamine.

  • Formation of the Propenenitrile Backbone:

      Starting Materials: 4-bromophenoxybenzoyl dimethylamine and acrylonitrile.

      Reaction Conditions: The reaction is carried out under basic conditions, often using sodium hydride or potassium tert-butoxide as the base.

      Product: this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmacological Research: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological pathways.

    Biological Probes: Used in the design of probes for studying biological systems due to its unique structural features.

Industry:

    Chemical Manufacturing: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromophenoxy and dimethylamino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Key analogs differ in substituents attached to the benzoyl moiety, altering electronic and steric properties:

Compound Name Substituent on Benzoyl Molecular Formula Molecular Weight Key Properties (Predicted/Experimental)
Target Compound: (E)-2-[3-(4-Bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile 4-Bromophenoxy C₁₈H₁₄BrN₂O₂ 386.23 Not explicitly reported; inferred high lipophilicity
(2E)-3-(Dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile 2-Methylphenoxy C₁₉H₁₈N₂O₂ 306.36 Density: 1.143 g/cm³; Boiling Point: 508.1°C; pKa: 1.16
(E)-3-(Dimethylamino)-2-[3-(trifluoromethyl)benzoyl]prop-2-enenitrile 3-Trifluoromethyl C₁₃H₁₁F₃N₂O 268.23 Electron-withdrawing CF₃ group enhances reactivity

Key Observations :

  • Electron Effects: The 4-bromophenoxy group (target) is moderately electron-withdrawing, whereas the 2-methylphenoxy analog is electron-donating, and the trifluoromethyl group is strongly electron-withdrawing. These differences influence reaction kinetics (e.g., nucleophilic additions) and stability.

Pharmacological and Industrial Relevance

    Biological Activity

    The compound (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile , also known by its CAS number 1164537-02-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure, and implications for therapeutic applications, supported by relevant data and findings from various studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C18H15BrN2O2C_{18}H_{15}BrN_2O_2. The compound features a bromophenoxy group, a dimethylamino moiety, and a propenenitrile functional group, which contribute to its biological properties.

    Antiproliferative Effects

    Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. The mechanism often involves the induction of cell cycle arrest and apoptosis. For instance, compounds related to bromophenyl derivatives have shown cytotoxicity against leukemia and solid tumor cell lines at low micromolar concentrations .

    Antinociceptive Activity

    A related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxybenzofuran (BMDB), demonstrated notable antinociceptive properties in animal models. It was found to be significantly more potent than conventional analgesics like aspirin and acetaminophen, suggesting that this compound may possess similar analgesic potential .

    The proposed mechanisms for the biological activity of these compounds include:

    • Cell Cycle Arrest : Induction of S-phase arrest has been noted in various studies involving structurally related compounds.
    • Serotoninergic Pathway Involvement : The analgesic effects observed in related compounds were linked to serotonin pathways rather than opioid pathways, indicating a unique mechanism of action .

    Study 1: Antiproliferative Activity

    In a study investigating the SAR (structure-activity relationship) of bromophenyl derivatives, several compounds exhibited potent cytotoxicity against Molt-3 leukemia cells. The most effective compounds induced significant apoptosis and cell cycle arrest at concentrations below 6.5 µM .

    Study 2: Analgesic Properties

    Research on BMDB indicated that it produced dose-dependent spinal and supraspinal antinociception across multiple models of nociception in mice. This study highlighted that the analgesic effect was not influenced by common antagonists used for opioid receptors, suggesting alternative pathways were involved in its efficacy .

    Data Table: Biological Activity Summary

    Compound NameBiological ActivityPotencyMechanism
    This compoundAntiproliferativeLow µMCell cycle arrest
    BMDBAntinociceptive15-100x aspirinSerotoninergic pathway

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for (E)-2-[3-(4-bromophenoxy)benzoyl]-3-(dimethylamino)-2-propenenitrile, and how can reaction conditions be standardized?

    • Methodological Answer : The synthesis typically involves multi-step reactions, including:

    • Coupling of bromophenoxybenzoyl precursors with dimethylamino-propenenitrile derivatives under palladium or copper catalysis (e.g., Suzuki-Miyaura cross-coupling) .
    • Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile enhance reaction efficiency, while temperature control (60–80°C) minimizes side reactions .
    • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yield in aryl coupling steps, as noted in analogous bromophenoxy-containing compounds .

    Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

    • Methodological Answer :

    • NMR spectroscopy : ¹H/¹³C NMR resolves the (E)-configuration of the propenenitrile group and confirms substituent positions (e.g., bromophenoxy vs. benzoyl) .
    • X-ray crystallography : Used to validate stereochemistry and intermolecular interactions, as demonstrated in related bromophenyl-thiazole hybrids .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular formula and purity (>95%) .

    Q. How can initial biological activity screening be designed for this compound?

    • Methodological Answer :

    • In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) due to the compound's electrophilic nitrile group and aromatic pharmacophores .
    • Cytotoxicity profiling : Use cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) to assess potency .
    • Antimicrobial testing : Follow CLSI guidelines for Gram-positive/negative bacteria, leveraging the bromophenoxy moiety’s known biofilm disruption properties .

    Advanced Research Questions

    Q. What mechanistic insights explain the regioselectivity of key synthetic steps (e.g., aryl coupling or nitrile formation)?

    • Methodological Answer :

    • DFT calculations : Model transition states to predict regioselectivity in palladium-catalyzed couplings, focusing on steric effects from the 4-bromophenoxy group .
    • Kinetic studies : Monitor intermediate formation via LC-MS to identify rate-limiting steps (e.g., nitrile group stabilization by dimethylamino substituents) .

    Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

    • Methodological Answer :

    • Analog synthesis : Replace the 4-bromophenoxy group with chloro or methoxy variants to assess halogen/electron effects .
    • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding (e.g., kinase active sites) .
    • Metabolic stability assays : Test cytochrome P450 interactions to refine dimethylamino or benzoyl modifications .

    Q. How should contradictory data on solvent effects or catalytic efficiency be resolved?

    • Methodological Answer :

    • Comparative studies : Replicate reactions in DMSO vs. acetonitrile with controlled moisture levels to isolate solvent polarity impacts .
    • Catalyst screening : Test Pd vs. Cu catalysts in analogous reactions (e.g., vs. 19) to identify ligand-specific efficiency differences .

    Q. What advanced analytical methods can address challenges in quantifying trace impurities?

    • Methodological Answer :

    • HPLC-MS/MS : Detect sub-1% impurities (e.g., dehalogenated byproducts) using reverse-phase C18 columns and ESI ionization .
    • NMR relaxation experiments : Differentiate stereoisomers via NOESY correlations in crowded spectral regions .

    Q. What strategies are recommended for in vivo pharmacokinetic and toxicity studies?

    • Methodological Answer :

    • Rodent models : Administer IV/PO doses (1–10 mg/kg) to measure bioavailability, leveraging the compound’s logP (~3.5) for tissue distribution predictions .
    • Toxicogenomics : Profile liver/kidney gene expression (e.g., CYP3A4, GST) to assess metabolite safety .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.